molecular formula C11H22N2O3S B3002310 Tert-butyl 1-imino-2,2-dimethyl-1-oxo-1,4-thiazinane-4-carboxylate CAS No. 2408969-02-6

Tert-butyl 1-imino-2,2-dimethyl-1-oxo-1,4-thiazinane-4-carboxylate

Cat. No.: B3002310
CAS No.: 2408969-02-6
M. Wt: 262.37
InChI Key: IGMVWZDKWNGAPO-UHFFFAOYSA-N
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Description

Tert-butyl 1-imino-2,2-dimethyl-1-oxo-1,4-thiazinane-4-carboxylate is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a thiazinane ring, which is a six-membered ring containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-imino-2,2-dimethyl-1-oxo-1,4-thiazinane-4-carboxylate typically involves the reaction of tert-butyl 2,2-dimethyl-1,4-thiazinane-4-carboxylate with an appropriate imine source under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-imino-2,2-dimethyl-1-oxo-1,4-thiazinane-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

Tert-butyl 1-imino-2,2-dimethyl-1-oxo-1,4-thiazinane-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 1-imino-2,2-dimethyl-1-oxo-1,4-thiazinane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 1-imino-2,2-dimethyl-1-oxo-1lambda6-thiomorpholine-4-carboxylate
  • Tert-butyl 1-amino-2,2-dimethyl-2,5-dihydro-1lambda6,4-thiazine-4 (3H)-carboxylate 1-oxide

Uniqueness

Tert-butyl 1-imino-2,2-dimethyl-1-oxo-1,4-thiazinane-4-carboxylate is unique due to its specific structural features, such as the presence of a thiazinane ring and tert-butyl group.

Properties

IUPAC Name

tert-butyl 1-imino-2,2-dimethyl-1-oxo-1,4-thiazinane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3S/c1-10(2,3)16-9(14)13-6-7-17(12,15)11(4,5)8-13/h12H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMVWZDKWNGAPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCS1(=N)=O)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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